molecular formula C22H19BrN2O4S B11366282 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-ethoxyphenyl)acetamide

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B11366282
M. Wt: 487.4 g/mol
InChI Key: DSOOINIQQPIYMJ-UHFFFAOYSA-N
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Description

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a brominated dibenzo-thiazine core and an ethoxyphenylacetamide moiety.

Preparation Methods

The synthesis of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps. The initial step often includes the bromination of dibenzo-thiazine, followed by the introduction of the ethoxyphenylacetamide group through a series of condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The brominated dibenzo-thiazine core can be oxidized under specific conditions, leading to the formation of different oxidation states.

    Reduction: Reduction reactions can target the bromine atom or other functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for biochemical studies.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The brominated dibenzo-thiazine core may interact with enzymes or receptors, leading to changes in their activity. The ethoxyphenylacetamide moiety may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the molecular targets.

Comparison with Similar Compounds

Similar compounds include other brominated dibenzo-thiazine derivatives and ethoxyphenylacetamide derivatives. Compared to these compounds, 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-ethoxyphenyl)acetamide is unique due to its combined structural features, which may confer distinct chemical and biological properties. Some similar compounds include:

  • 9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazine
  • N-(4-ethoxyphenyl)acetamide

This compound’s uniqueness lies in its ability to combine the properties of both structural motifs, potentially leading to novel applications and interactions.

Properties

Molecular Formula

C22H19BrN2O4S

Molecular Weight

487.4 g/mol

IUPAC Name

2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C22H19BrN2O4S/c1-2-29-17-10-8-16(9-11-17)24-22(26)14-25-20-12-7-15(23)13-19(20)18-5-3-4-6-21(18)30(25,27)28/h3-13H,2,14H2,1H3,(H,24,26)

InChI Key

DSOOINIQQPIYMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C4S2(=O)=O

Origin of Product

United States

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